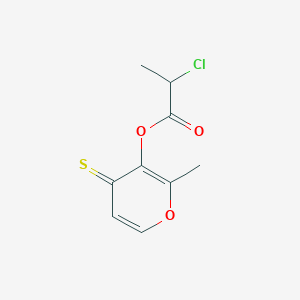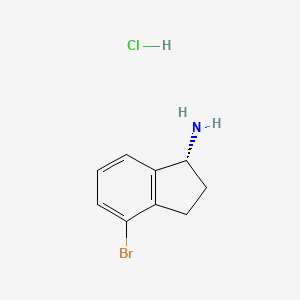
Deschloro-2-phenylsulfonyl-thiamethoxam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloro-2-phenylsulfonyl-thiamethoxam is a chemical compound primarily used in research settings. It is a derivative of thiamethoxam, a well-known neonicotinoid insecticide. This compound is often utilized as a reference standard in environmental analysis and testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-2-phenylsulfonyl-thiamethoxam involves multiple steps, starting from thiamethoxamSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Deschloro-2-phenylsulfonyl-thiamethoxam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
Deschloro-2-phenylsulfonyl-thiamethoxam has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for environmental testing.
Biology: Studied for its potential effects on various biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of deschloro-2-phenylsulfonyl-thiamethoxam involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, disrupting normal neural function. This mechanism is similar to that of other neonicotinoid compounds .
Comparación Con Compuestos Similares
Similar Compounds
Thiamethoxam: The parent compound, widely used as an insecticide.
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Clothianidin: A neonicotinoid insecticide with comparable properties.
Uniqueness
Deschloro-2-phenylsulfonyl-thiamethoxam is unique due to the absence of a chlorine atom and the presence of a phenylsulfonyl group. These structural differences may result in distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Número CAS |
192439-45-5 |
|---|---|
Fórmula molecular |
C₁₄H₁₅N₅O₅S₂ |
Peso molecular |
397.43 |
Sinónimos |
Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


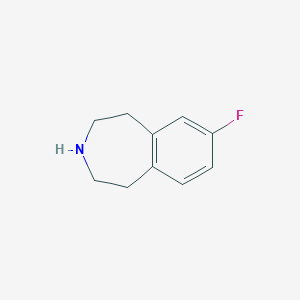
![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)
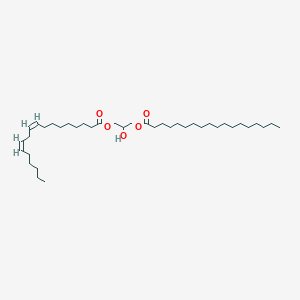
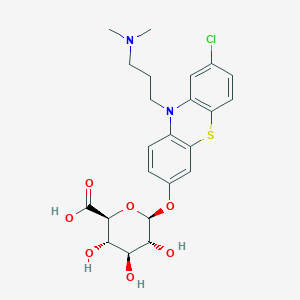
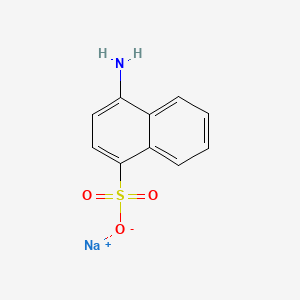
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
